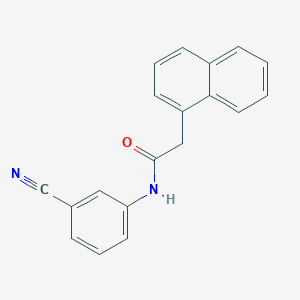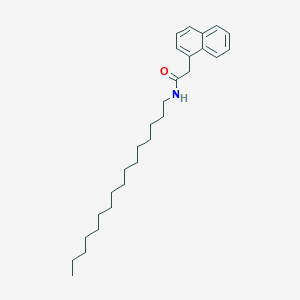![molecular formula C22H26N2O4 B321300 2-methoxy-N-{2-[(2-methoxybenzoyl)amino]cyclohexyl}benzamide](/img/structure/B321300.png)
2-methoxy-N-{2-[(2-methoxybenzoyl)amino]cyclohexyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) is a chemical compound with the molecular formula C22H26N2O4 It is characterized by the presence of a cyclohexane ring bonded to two methoxybenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) typically involves the reaction of 2-methoxybenzoic acid with cyclohexanediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The process may involve the following steps:
Activation of 2-methoxybenzoic acid: This can be achieved using reagents such as thionyl chloride or carbodiimides to form the corresponding acid chloride or active ester.
Reaction with cyclohexanediamine: The activated 2-methoxybenzoic acid is then reacted with cyclohexanediamine in the presence of a base, such as triethylamine, to form the desired bis-amide compound.
Industrial Production Methods
Industrial production of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2-hydroxybenzamide derivatives.
Reduction: Formation of cyclohexanediamine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its structural properties.
Wirkmechanismus
The mechanism of action of N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzamide groups may interact with active sites through hydrogen bonding or hydrophobic interactions, while the cyclohexane ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-1,2-cyclohexanediylbis(2-methoxyphenoxy)acetamide
- N,N’-1,2-cyclohexanediylbis(3-iodo-4-methoxybenzamide)
- N,N’-1,4-cyclohexanediylbis(2-methoxybenzamide)
Uniqueness
N,N’-1,2-cyclohexanediylbis(2-methoxybenzamide) is unique due to its specific substitution pattern on the benzamide groups and the presence of the cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-methoxy-N-[2-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-13-7-3-9-15(19)21(25)23-17-11-5-6-12-18(17)24-22(26)16-10-4-8-14-20(16)28-2/h3-4,7-10,13-14,17-18H,5-6,11-12H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
JSPPMBHLJJJRIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCC2NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCC2NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321227.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321228.png)

![2-(2-chlorophenoxy)-N-(2-{[(2-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321231.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321233.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321235.png)
![1,4-Bis[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B321236.png)
![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B321237.png)
![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321238.png)
![2-(4-ethylphenoxy)-N-(4'-{[(4-ethylphenoxy)acetyl]amino}-3,3'-dimethyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B321239.png)
